2,2,6-Trimethylcyclohexanone

Übersicht

Beschreibung

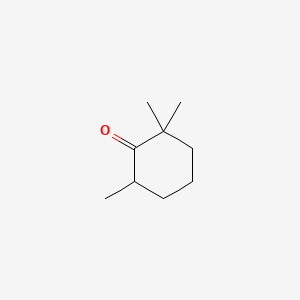

2,2,6-Trimethylcyclohexanone: is an organic compound with the molecular formula C₉H₁₆O . It is a cyclic ketone characterized by the presence of three methyl groups attached to the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2,6-Trimethylcyclohexanone involves the reaction of this compound hydrazone with iodine in the presence of anhydrous ether and 2-tert-butyl-1,1,3,3-tetramethylguanidine. The reaction is carried out under an inert atmosphere at ambient temperature, followed by heating at 90°C .

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of 2,2,6-trimethylphenol. This process involves the use of a catalyst, typically palladium on carbon, under high pressure and temperature conditions .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2,2,6-Trimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or alkylating agents are employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the reagent used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Overview

2,2,6-Trimethylcyclohexanone is a ketone with the molecular formula . It is slightly miscible with water and has a characteristic odor. The compound is primarily used in organic synthesis due to its reactivity and functional group compatibility.

Organic Synthesis

1.1 Precursor for Vitamin A Synthesis

One of the significant applications of TMCH is its use as a precursor in the synthesis of Vitamin A. Research indicates that an overall yield of 18–31% of vitamin A acetate can be achieved from TMCH through various synthetic pathways . This conversion highlights its importance in the pharmaceutical and nutritional industries.

1.2 Production of Hydroxycarotenoids

TMCH serves as an ideal precursor for synthesizing optically active hydroxylated carotenoids like zeaxanthin and cryptoxanthin. A study demonstrated that through a two-step enzymatic reduction process involving Saccharomyces cerevisiae and Corynebacterium aquaticum, TMCH can be converted into (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol), which is crucial for carotenoid synthesis .

Flavoring Agent

TMCH is utilized as a flavoring agent in the food industry. Its pleasant aroma makes it suitable for enhancing the flavor profile of various food products. It is particularly noted for its application in preparing terpenes such as beta-ionone, which are essential in flavoring and fragrance formulations .

Industrial Applications

3.1 Solvent Properties

Due to its chemical structure, TMCH exhibits solvent properties that make it useful in various industrial applications. It can dissolve numerous organic compounds, making it valuable in paint thinners and coatings.

3.2 Chemical Intermediates

TMCH is also used as an intermediate in the synthesis of other chemical compounds. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Case Study 1: Synthesis of Hydroxycarotenoids

A detailed study focused on the enzymatic conversion of ketoisophorone to actinol using TMCH as a starting material. The results showed high enantiomeric excess (94%) and significant yields (9.5 mg/ml) through optimized biocatalysis methods .

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Actinol | 9.5 mg/ml | 94 |

Case Study 2: Flavoring Applications

Research conducted on the use of TMCH in food products indicated that it significantly enhances flavor profiles when used in small quantities. Its compatibility with other flavor compounds makes it a preferred choice among flavor chemists .

Wirkmechanismus

The mechanism of action of 2,2,6-Trimethylcyclohexanone involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols .

Vergleich Mit ähnlichen Verbindungen

2,2,4-Trimethylpentane: Another cyclic ketone with similar structural features.

2,6-Dimethylcyclohexanone: A compound with two methyl groups attached to the cyclohexanone ring.

2,2,5-Trimethylcyclohexanone: A structurally related compound with different methyl group positions.

Uniqueness: 2,2,6-Trimethylcyclohexanone is unique due to the specific positioning of its three methyl groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in various synthetic and industrial applications .

Biologische Aktivität

2,2,6-Trimethylcyclohexanone (CAS Number: 2408-37-9) is a cyclic ketone that has garnered attention for its potential biological activities. This compound is primarily utilized in the synthesis of flavoring agents and as an intermediate in the production of β-ionone, a compound with applications in perfumery and flavoring industries. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

- Molecular Formula : C₉H₁₆O

- Molecular Weight : 140.22 g/mol

- Density : 0.904 g/mL at 25 °C

- Boiling Point : 178-179 °C

- Flash Point : 125 °F

Toxicological Profile

The toxicological properties of this compound have not been fully investigated; however, some studies indicate potential health effects:

- Eye Irritation : May cause irritation and chemical conjunctivitis.

- Skin Irritation : Can lead to dermatitis and cyanosis of extremities upon contact.

- Ingestion Risks : Large amounts may cause gastrointestinal irritation, nausea, vomiting, and central nervous system depression.

- Inhalation Risks : May irritate the respiratory tract .

Antimicrobial Activity

Research has indicated that volatile compounds like this compound can exhibit antimicrobial properties. For instance:

- In a study analyzing volatile metabolites from tomato cultivars, this compound was identified among other compounds, suggesting its potential role in plant defense mechanisms against pathogens .

Allelopathic Effects

There is emerging evidence that this compound could serve as an allelopathic agent:

- It may act as a chemical marker for authenticity in certain plant species and could influence the growth of neighboring plants through its volatile properties .

Study on Volatile Compounds in Antrodia Camphorata

A study utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) identified various volatile compounds in Antrodia camphorata, including this compound. The research underscored the importance of these compounds in the biological activity of the fungus and their potential medicinal properties .

Flavoring Agent Applications

In food science, this compound is noted for its flavoring capabilities. Its presence in beverages and fruits suggests it could serve as a biomarker for dietary intake and may possess antioxidant properties beneficial to health .

Research Findings Summary Table

| Property/Activity | Findings |

|---|---|

| Toxicity | Eye and skin irritation; gastrointestinal effects |

| Antimicrobial | Identified in volatile profiles; potential defense mechanism |

| Allelopathy | Possible growth-inhibiting effects on neighboring plants |

| Flavoring Applications | Used in food products; potential antioxidant properties |

Eigenschaften

IUPAC Name |

2,2,6-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVOLGVTNLDBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862925 | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; camphoraceous tobacco notes; thujune like | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.907 | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2408-37-9, 62861-88-5 | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2408-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6-trimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6-TRIMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ3ZL1YW7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-31.8 °C | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,2,6-trimethylcyclohexanone commonly used for in research?

A1: this compound serves as a valuable starting material in the synthesis of various compounds, particularly those with biological activity. This includes its use in the production of carotenoids, such as zeaxanthin [, , ] and astaxanthin [], as well as the fragrance compound β-ionone [].

Q2: How does the stereochemistry of this compound influence its use in synthesizing optically active compounds?

A2: The stereochemistry of this compound plays a crucial role in the synthesis of optically active compounds. For example, the (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone enantiomer is a key precursor for naturally occurring, optically active hydroxylated carotenoids. [, ].

Q3: Can you elaborate on the enzymatic asymmetric reduction of this compound derivatives?

A3: Researchers have successfully employed a two-step enzymatic asymmetric reduction to synthesize (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process utilizes the stereoselectivity of Saccharomyces cerevisiae old yellow enzyme 2 for the initial double bond reduction and the Corynebacterium aquaticum M-13 levodione reductase for the subsequent carbonyl group reduction. [, ]

Q4: What is the significance of levodione reductase in the context of this compound?

A4: Levodione reductase from Corynebacterium aquaticum M-13 exhibits high specificity for (6R)-2,2,6-trimethyl-1,4-cyclohexanedione (levodione). It catalyzes the reversible NAD(H)-dependent reduction of levodione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol) []. The enzyme's structure and mechanism have been investigated, revealing the role of Glu-103 in stereospecificity [].

Q5: How does this compound contribute to the aroma profile of certain products?

A5: this compound has been identified as a volatile compound in various natural products. It contributes to the rock-rose-like aroma of fortified red wines from the Douro Demarcated Region []. Additionally, it plays a role in the sex-specific repulsion effects observed in adult locusts of the species Locusta migratoria manilensis [].

Q6: What are the structural properties of this compound?

A6: this compound has the molecular formula C9H16O and a molecular weight of 140.22 g/mol. Detailed spectroscopic data, including vibrational, conformational, and electron diffraction studies, have been reported [].

Q7: How is this compound utilized in the synthesis of β-ionone?

A7: this compound serves as a key starting point for the synthesis of β-ionone. One approach involves a palladium-catalyzed annulation reaction to introduce a six-membered ring onto the cyclohexanone structure [, ].

Q8: Can you describe a specific synthetic route using this compound as a precursor for a labeled compound?

A8: 1-[13CD3]-9-cis-retinoic acid was synthesized using 2,6-dimethylcyclohexanone as the starting material. The key step involved alkylation of 2,6-dimethylcyclohexanone using LiHMDS/MnBr2/13CD3I to introduce the labeled methyl group, resulting in 2-[13CD3]-2,2,6-trimethylcyclohexanone. []

Q9: Are there any reported instances of chemical transformations involving the protection and deprotection of the carbonyl group in this compound?

A9: Yes, the protection of the carbonyl group in this compound as a 1,3-dithiolane using a thioacetal group has been reported. This protection strategy is often employed to increase the molecule's stability and selectivity in subsequent reactions. Deprotection of the thioacetal group was achieved using benzeneseleninic anhydride [].

Q10: Has the synthesis of homosafranic acid utilizing this compound as a starting material been reported in the scientific literature?

A10: Yes, a synthetic route to homosafranic acid starting from this compound has been described. The process involves a four-step sequence, with an impressive overall yield of 80% from the starting ketone [].

Q11: Are there alternative methods for isolating essential oils from natural sources that contain this compound?

A11: Simultaneous distillation-extraction (SDE) has been successfully applied for isolating essential oils from Rosmarinus officinalis L., a plant species known to contain this compound. This technique offers advantages such as faster extraction times and reduced solvent consumption compared to traditional methods [].

Q12: What is the role of this compound in the context of chiral imides and enantioselective protonation?

A12: this compound has been utilized as a model substrate in studies investigating the catalytic enantioselective protonation of lithium enolates. These studies employed chiral imides as catalysts and various achiral proton sources, achieving promising enantiomeric excesses in the formation of the corresponding chiral ketones [].

Q13: Have any studies investigated the microbial conversion of compounds related to this compound?

A13: Yes, research has explored the biotransformation of dihydrooxoisophorone (DOIP) to 4-hydroxy-2,2,6-trimethylcyclohexanone (4-HTMCH) using thermophilic bacteria. This conversion showcases the potential of microbial biocatalysts in producing valuable chiral compounds []. Similar studies have explored the two-step bioconversion of 4-oxoisophorone (OIP) to 4-HTMCH using thermophilic bacteria in both batch and continuous processes [, ].

Q14: Is there any information available on the safety assessment of this compound for its use as a fragrance ingredient?

A14: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound as a fragrance ingredient. While specific details on the assessment are not provided in the provided abstracts, a corrigendum to the original assessment suggests that some information may have been revised or updated [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.